Deacetylbisacodyl

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Deacetylbisacodyl beinhaltet die Deacetylierung von Bisacodyl. Bisacodyl selbst kann durch einen mehrstufigen Prozess synthetisiert werden, der die Kondensation von Pyridin-2-Carboxaldehyd mit 4-Hydroxybenzaldehyd, gefolgt von Acetylierung und anschließender Deacetylierung, beinhaltet, um this compound zu erhalten . Industrielle Produktionsverfahren beinhalten typischerweise die Verwendung von Lösungsmitteln wie Chloroform und Aceton, und die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Deacetylbisacodyl durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat erleichtert werden, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholderivaten führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, unterschiedliche Temperaturen und spezifische Lösungsmittel, um die Reaktionswege zu optimieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Deacetylbisacodyl is a stimulant laxative that primarily acts by increasing intestinal motility. Upon administration, it is metabolized by intestinal deacetylase enzymes into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This active metabolite stimulates the parasympathetic nerves in the colon, enhancing peristalsis and secretion of electrolytes and water into the intestinal lumen .

Pharmacokinetics

- Bioavailability : Oral formulations of bisacodyl show only about 16% bioavailability. The pharmacokinetic profiles vary based on the formulation used (e.g., enteric-coated tablets vs. oral solutions).

- Absorption and Distribution : After administration, the peak plasma concentration (Cmax) and time to reach this concentration (Tmax) differ significantly between formulations, indicating varying absorption rates .

Scientific Research Applications

This compound has several applications in scientific research:

Pharmacological Studies

- Laxative Efficacy : It is extensively studied for its effectiveness as a stimulant laxative. Research indicates that it can enhance large intestinal motility and stimulate mucus secretion in the intestines .

- Mechanistic Studies : Molecular docking studies have been conducted to understand its interaction with intestinal enzymes such as sucrase-maltase, providing insights into its biochemical pathways .

Clinical Applications

- Constipation Treatment : As an active metabolite of bisacodyl, it is utilized in clinical settings for managing constipation and preparing patients for surgical procedures by cleansing the colon .

- Gastrointestinal Research : Studies using Ussing chamber assays have demonstrated its role in inducing epithelial chloride secretion in rat colon models, which is crucial for understanding electrolyte balance during laxative treatment .

Biochemical Analysis

- Analytical Chemistry : this compound serves as a reference standard for quantifying bisacodyl and its metabolites in various formulations, aiding in quality control and regulatory compliance.

Case Study 1: Efficacy in Constipation Management

A clinical trial evaluated the efficacy of this compound compared to other laxatives. Patients receiving this compound reported improved bowel movement frequency and satisfaction compared to those on standard treatments. The study highlighted its rapid onset of action and lower side effects profile .

Case Study 2: Mechanistic Insights

Research conducted on the interaction of this compound with intestinal mucosa showed that it significantly enhances chloride ion secretion through direct stimulation of epithelial cells. This mechanism was elucidated using electrophysiological techniques, confirming its potential as a therapeutic agent for gastrointestinal disorders .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | Stimulates intestinal motility via BHPM | Laxative |

| Bisacodyl | Requires deacetylation to become active | Laxative |

| Sodium Picosulfate | Metabolized to similar active compound | Laxative |

| Phenolphthalein | Different structure; stimulates colon | Laxative |

Wirkmechanismus

Deacetylbisacodyl exerts its effects by stimulating the parasympathetic nerves in the colon, leading to increased intestinal motility and secretions . It acts on the epithelial cells of the colon to enhance chloride and water secretion, which helps to soften the stool and promote bowel movements . The molecular targets and pathways involved include the activation of cyclooxygenase (COX) enzymes and the subsequent production of prostaglandins, which play a role in the laxative effects .

Vergleich Mit ähnlichen Verbindungen

Deacetylbisacodyl ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Bisacodyl: Die Stammverbindung, die acetyliert ist und eine Deacetylierung erfordert, um aktiv zu werden.

Natriumpicosulfat: Ein weiteres stimulierendes Abführmittel, das zu der gleichen aktiven Verbindung wie Bisacodyl metabolisiert wird.

Phenolphthalein: Ein Abführmittel mit einer anderen Struktur, aber ähnlichen stimulierenden Wirkungen auf den Dickdarm.

This compound zeichnet sich durch seine spezifische Interaktion mit den parasympathischen Nerven und seine Rolle als aktiver Metabolit aus, was es zu einem entscheidenden Bestandteil der Wirksamkeit von Bisacodyl und Natriumpicosulfat macht .

Biologische Aktivität

Deacetylbisacodyl (DAB) is a metabolite of bisacodyl, a widely used stimulant laxative. This compound has garnered interest for its biological activities, particularly in gastrointestinal physiology. Understanding the biological activity of DAB involves examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily functions as a stimulant laxative. Its mechanism is based on the stimulation of colonic motility and secretion of electrolytes, which leads to increased intestinal fluid accumulation and peristalsis.

Key Mechanisms:

- Increased Motility : DAB enhances large intestinal motility, promoting bowel movements.

- Electrolyte Secretion : It induces chloride ion (Cl⁻) secretion in the intestinal epithelium, contributing to fluid secretion into the lumen.

Research Findings

A study demonstrated that DAB induces epithelial Cl⁻ secretion in rat colonic tissues. The Ussing chamber assay revealed that this secretory action is mediated through specific transport mechanisms located on the mucosal side of the colon .

Stimulant Laxative Properties

DAB's primary use is as a laxative, where it acts by stimulating bowel movements. Its efficacy is comparable to that of bisacodyl but with potentially different pharmacokinetics and side effects.

Comparative Efficacy

Research comparing DAB to bisacodyl indicates that DAB may have a more pronounced effect on Cl⁻ secretion, thus enhancing its laxative properties .

Side Effects

While generally considered safe, stimulant laxatives like DAB can lead to adverse effects such as abdominal cramping and diarrhea if used excessively.

Case Studies

Several studies have explored the effects of DAB in clinical settings:

- Clinical Trials : A trial assessing the efficacy of DAB in patients with constipation showed significant improvement in bowel movement frequency compared to placebo.

- Animal Studies : Research involving rats indicated that DAB effectively increased colonic fluid secretion and motility, supporting its role as a stimulant laxative .

Data Table: Biological Activity Comparison

| Compound | Mechanism of Action | Primary Use | Efficacy (increased motility) | Side Effects |

|---|---|---|---|---|

| This compound | Stimulates electrolyte secretion | Stimulant laxative | High | Abdominal cramping |

| Bisacodyl | Stimulates intestinal motility | Stimulant laxative | Moderate | Diarrhea, cramping |

Eigenschaften

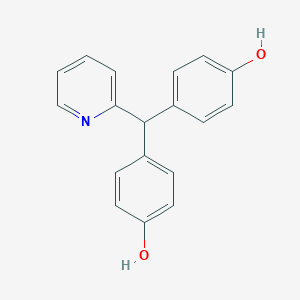

IUPAC Name |

4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJROKJGQSPMTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209053 | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-41-8 | |

| Record name | 4,4′-Dihydroxydiphenyl(2-pyridyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylbisacodyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroxydiphenyl-pyridyl methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLBISACODYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.